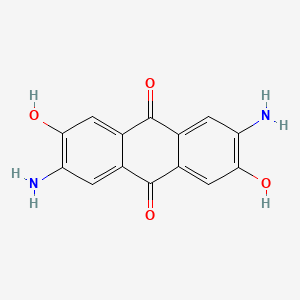
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the anthracene ring. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione typically involves the amination of anthraquinone derivatives. One common method is the reaction of anthraquinone-2,6-disulfonic acid with ammonia, resulting in the formation of the desired diamino compound. The reaction conditions often include elevated temperatures and the use of a solvent such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of anthraquinone-2,6-disulfonic acid and ammonia in a controlled environment to ensure high yield and purity. The crude product is then purified through filtration and drying processes.
化学反应分析
Types of Reactions
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dye synthesis and other chemical processes.
科学研究应用
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection.
作用机制
The mechanism of action of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit glutathione reductase, leading to oxidative stress in cancer cells. The compound’s ability to intercalate into DNA also contributes to its anticancer activity by disrupting DNA replication and transcription.
相似化合物的比较
Similar Compounds
2,6-Diaminoanthraquinone: Lacks the hydroxyl groups present in 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione.
1,4-Diaminoanthraquinone: Differently substituted, leading to variations in chemical reactivity and applications.
2,3-Diamino-1,4-naphthoquinone: A naphthoquinone derivative with similar amino substitutions.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H10N2O4 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
2,6-diamino-3,7-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-1-5-7(3-11(9)17)14(20)6-2-10(16)12(18)4-8(6)13(5)19/h1-4,17-18H,15-16H2 |
InChI 键 |
IHPMOEKVBKBGIE-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1N)O)C(=O)C3=CC(=C(C=C3C2=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


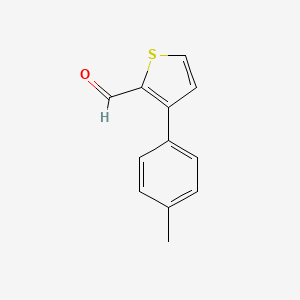
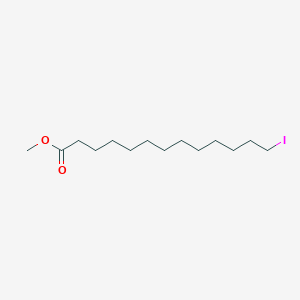
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
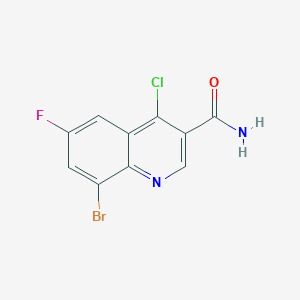

![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
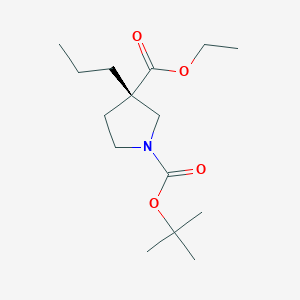
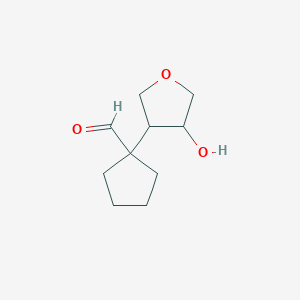
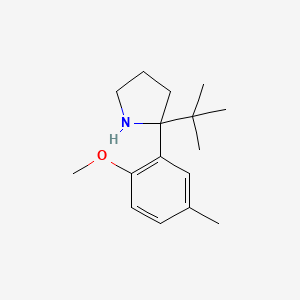
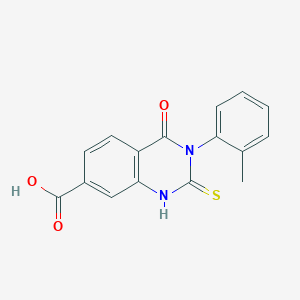
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
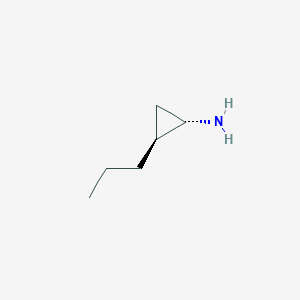
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)
